molecular formula C27H23N3O4S B2771287 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902450-01-5

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2771287
CAS No.: 902450-01-5
M. Wt: 485.56
InChI Key: MUQPTYUVOPEWSI-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is an intricate organic molecule, notable for its unique structure and potential applications in various scientific fields. This compound incorporates a benzyl group, a dioxo-dihydro-benzothieno-pyrimidine core, and an ethoxyphenyl acetamide moiety. These structural components suggest potential roles in chemical, biological, medicinal, and industrial research due to their diverse functional groups and molecular framework.

Properties

CAS No.

902450-01-5

Molecular Formula

C27H23N3O4S

Molecular Weight

485.56

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H23N3O4S/c1-2-34-20-14-12-19(13-15-20)28-23(31)17-29-24-21-10-6-7-11-22(21)35-25(24)26(32)30(27(29)33)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

MUQPTYUVOPEWSI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Formation of the [1]benzothieno[3,2-d]pyrimidine core. This might involve a multistep process starting with a thiophene derivative, cyclizing it with appropriate reagents to form the thienopyrimidine scaffold.

  • Step 2: : Introducing the dioxo groups at specific positions, potentially through oxidation reactions using strong oxidizing agents under controlled conditions.

  • Step 3: : Benzylation involves the reaction of the intermediate with benzyl halides in the presence of a base.

  • Step 4: : Acylation of the resulting compound with 4-ethoxyaniline, likely using acetic anhydride or a similar reagent, under suitable conditions to obtain the final product.

Industrial Production Methods: : The industrial production of this compound would scale up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow processes and more efficient catalysis to ensure high throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo further oxidation at various sites, altering its electronic and steric properties.

  • Reduction: : Selective reduction can modify the oxo groups or other reducible functionalities.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

  • Oxidation: : Utilizes agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employs reagents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : Involves reagents like halides, alkylating agents, and bases or acids as catalysts.

Major Products: : Depending on the reaction, products can include variously oxidized or reduced derivatives, substituted analogs with different functional groups, enhancing its diversity for further applications.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Anticancer Activity

Recent studies have focused on the anticancer properties of similar benzothieno-pyrimidine derivatives. These compounds have shown efficacy against various cancer cell lines, including prostate and colon cancers. The mechanism of action is thought to involve inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which plays a critical role in tumor growth and metastasis .

Antimicrobial Properties

Compounds with similar structures have also been investigated for their antimicrobial activities. Preliminary data suggests that they may inhibit the growth of certain bacterial strains, making them candidates for further development as antibacterial agents.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of related benzothieno-pyrimidine derivatives on prostate cancer cells. The findings indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls, highlighting the potential for these compounds in cancer therapy .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various targets involved in cancer progression. Results suggest strong interactions with EGFR, supporting its potential as an inhibitor in cancer treatment strategies .

Mechanism of Action

Mechanism: : The specific mechanism by which this compound exerts its effects would depend on its target application. For instance, in biological systems, it could interact with specific proteins or nucleic acids, altering their function.

Molecular Targets and Pathways

  • Enzymes: : Inhibiting or modulating enzyme activity.

  • Receptors: : Binding to receptors, influencing signaling pathways.

  • DNA/RNA: : Intercalating into nucleic acids, affecting replication or transcription processes.

Comparison with Similar Compounds

Compared to structurally related compounds, 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide offers a unique combination of functional groups. This uniqueness could endow it with distinct chemical reactivity and biological activity, making it more effective or selective in certain applications.

Similar Compounds

  • Thiophene-based derivatives: : Share the thiophene core but with different substituents.

  • Pyrimidine analogs: : Contain the pyrimidine ring with various functional groups.

  • Benzyl and phenyl derivatives: : Structural variants with modifications on the benzyl or phenyl rings, leading to differences in activity and applications.

This compound's versatility and unique attributes underscore its potential in advancing multiple fields of science and technology.

Biological Activity

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a novel derivative within the class of thieno[3,2-d]pyrimidines. This class has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections will detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multi-step reactions that include condensation and cyclization processes. For the specific compound , synthetic routes typically utilize starting materials like benzyl derivatives and various acetamides. The synthesis can be optimized using microwave irradiation techniques to enhance yield and reduce reaction times.

Biological Activity

The biological activity of 2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide has been evaluated in several studies:

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structures inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. In one study, derivatives demonstrated an inhibition rate ranging from 43% to 87% against these cell lines .
  • Mechanism of Action : These compounds often function as inhibitors of key signaling pathways involved in cancer cell growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been assessed for their antimicrobial properties:

  • A series of derivatives were synthesized and tested against bacterial strains. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Breast Cancer Inhibition : A study focused on a related thieno[3,2-d]pyrimidine derivative showed a significant reduction in cell viability in MDA-MB-231 cells compared to untreated controls. The study highlighted the potential for these compounds to be developed into effective anticancer agents .
  • Antimicrobial Evaluation : Another investigation synthesized multiple thieno[3,2-d]pyrimidine compounds and evaluated their efficacy against various pathogens. The findings suggested that certain derivatives could serve as lead compounds for developing new antibiotics .

Comparative Analysis

The following table summarizes the biological activities reported for various thieno[3,2-d]pyrimidine derivatives:

Compound StructureActivity TypeCell Line / PathogenInhibition Rate
Thieno[3,2-d]pyrimidine AAnticancerMDA-MB-231 (breast cancer)43% - 87%
Thieno[3,2-d]pyrimidine BAntimicrobialStaphylococcus aureusSignificant
Thieno[3,2-d]pyrimidine CAnticancerNon-small cell lung cancerHigh inhibition

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound with high purity?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitutions to introduce the benzyl and 4-ethoxyphenyl groups. Key considerations include:

  • Step 1: Cyclization of precursor molecules (e.g., thiourea derivatives) under acidic or basic conditions to form the thienopyrimidine scaffold .
  • Step 2: Alkylation or acylation reactions to attach the benzyl and acetamide moieties. Solvents like dimethylformamide (DMF) and catalysts such as triethylamine are often used .
  • Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity. Reaction temperatures (60–100°C) and pH control (neutral to slightly basic) are critical to minimize side products .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:
A combination of techniques ensures structural validation and purity assessment:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and ring systems (e.g., benzothienopyrimidine protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., C23H19ClFN3O3S, MW 471.9 g/mol) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dioxo group) .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting points and thermal stability (e.g., decomposition above 250°C) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values) across studies?

Answer:
Discrepancies often arise from differences in assay conditions or structural analogs. Methodological solutions include:

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds to normalize data .
  • Structural Confirmation: Re-validate compound identity via X-ray crystallography (where possible) to rule out isomerization or degradation .
  • Meta-Analysis: Compare data across studies using computational tools (e.g., molecular docking to assess binding affinity variations due to substituent effects) .

Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Answer:
SAR studies focus on modifying key substituents to enhance bioactivity:

  • Core Modifications: Replace the benzyl group with halogenated or alkyl variants to test antimicrobial potency .
  • Acetamide Tail Optimization: Vary the 4-ethoxyphenyl group (e.g., substitute with methoxy or nitro groups) and assess solubility and target binding .
  • Biological Testing: Screen analogs against panels of enzymes (e.g., kinases) or cancer cell lines, using dose-response curves to quantify efficacy .

Advanced: How can the interaction mechanism between this compound and biological targets be elucidated?

Answer:
A multi-modal approach is recommended:

  • In Vitro Assays: Fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics with purified proteins .
  • Molecular Docking: Use software like AutoDock to predict binding modes to active sites (e.g., ATP-binding pockets in kinases) .
  • Gene Expression Profiling: RNA-seq or proteomics to identify downstream pathways affected (e.g., apoptosis markers in treated cells) .

Advanced: What methodologies are suitable for analyzing thermal stability and degradation pathways?

Answer:
Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are key:

  • TGA: Quantifies mass loss upon heating (e.g., 5% weight loss at 150°C indicates solvent evaporation) .
  • GC-MS: Identifies degradation products (e.g., benzyl fragments or oxidized pyrimidine derivatives) formed at high temperatures .
  • Accelerated Stability Studies: Store the compound at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Basic: What initial biological screening approaches are recommended for this compound?

Answer:
Prioritize high-throughput assays to identify potential bioactivity:

  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., IC50 determination in MCF-7 cells) .
  • Enzyme Inhibition: Fluorogenic substrates for kinases or proteases to measure inhibition constants (Ki) .

Advanced: How can computational tools aid in optimizing the pharmacokinetic properties of this compound?

Answer:
Use in silico models to predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters:

  • LogP Calculations: Predict lipophilicity using software like MarvinSuite; aim for LogP 2–4 for optimal membrane permeability .
  • Metabolite Prediction: Tools like GLORY identify likely oxidation sites (e.g., ethoxy group demethylation) .
  • Toxicity Screening: Derek Nexus assesses potential hepatotoxicity or mutagenicity .

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